molecular formula C₁₇H₂₃NO₂ B1147575 Ethyl (S)-4-methyl-1-((R)-1-phenylethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate CAS No. 134984-61-5

Ethyl (S)-4-methyl-1-((R)-1-phenylethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate

Numéro de catalogue: B1147575
Numéro CAS: 134984-61-5
Poids moléculaire: 273.37
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple stereogenic centers. The complete systematic name incorporates several critical nomenclatural elements that define the molecular structure with precision. The base heterocyclic framework is identified as 1,2,3,6-tetrahydropyridine, indicating a six-membered ring containing one nitrogen atom with four saturated carbon positions and one unsaturated carbon-carbon double bond.

The stereochemical descriptors (S) and (R) represent absolute configurations at specific chiral centers within the molecule, determined using the Cahn-Ingold-Prelog priority rules. The (S)-configuration applies to the carbon atom at position 2 of the tetrahydropyridine ring, which bears the carboxylate functionality, while the (R)-configuration describes the stereochemistry of the phenylethyl substituent attached to the nitrogen atom. These stereochemical designations are crucial for distinguishing this compound from other possible stereoisomers that could exist with identical connectivity but different spatial arrangements.

The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is documented as O=C([C@@H]1CC(C)=CCN1C@@HC)OCC, which provides a linear representation of the molecular structure including stereochemical information. This notation system uses specific symbols to indicate the three-dimensional arrangement of atoms, with @ and @@ symbols representing different stereochemical orientations at chiral centers. The systematic approach to naming this compound ensures unambiguous identification and facilitates accurate communication within the scientific community regarding its precise molecular structure.

CAS Registry Number and Molecular Formula Validation

The Chemical Abstracts Service registry number 134984-61-5 serves as the unique identifier for this compound in chemical databases and literature. This registry number provides definitive identification of the specific stereoisomer among the numerous possible configurations that could theoretically exist for this molecular framework. The assignment of this particular registry number confirms the specific stereochemical arrangement described in the systematic nomenclature.

The molecular formula C17H23NO2 has been consistently validated across multiple authoritative sources, confirming the elemental composition of the compound. This formula indicates the presence of seventeen carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and two oxygen atoms, resulting in a calculated molecular weight of 273.37 grams per mole. The molecular formula validation process involves careful analysis of the structural components to ensure accurate representation of the atomic composition.

Property Value Source Validation
CAS Registry Number 134984-61-5
Molecular Formula C17H23NO2
Molecular Weight 273.37 g/mol
SMILES Notation O=C([C@@H]1CC(C)=CCN1C@@HC)OCC

The consistency of these fundamental chemical identifiers across multiple independent sources provides confidence in the accuracy of the molecular characterization. The molecular formula can be systematically verified by examining each structural component: the tetrahydropyridine ring system contributes C5H8N, the methyl substituent adds CH3, the phenylethyl group provides C8H9, and the ethyl carboxylate functionality contributes C3H5O2, totaling to the confirmed formula C17H23NO2.

Comparative Analysis of Substituent Configurations in Tetrahydropyridine Derivatives

The structural analysis of this compound reveals significant differences compared to other tetrahydropyridine derivatives found in chemical literature. A comprehensive comparison with related compounds demonstrates the impact of substituent positioning and stereochemical configuration on molecular identity and properties. The examination of structurally related compounds provides insights into the systematic relationships within this class of heterocyclic molecules.

Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate (CAS: 59097-06-2) represents a simplified analog with molecular formula C8H13NO2. This compound differs significantly in several key aspects: the carboxylate group is positioned at carbon 4 rather than carbon 2, the ester functionality uses a methyl group instead of ethyl, and most importantly, the phenylethyl substituent is replaced with a simple methyl group on the nitrogen atom. The molecular weight of 155.19 grams per mole for this analog is substantially lower than the target compound, reflecting the absence of the bulky phenylethyl substituent.

Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate (CAS: 28125-84-0) provides another instructive comparison, with molecular formula C9H15NO2 and molecular weight 169.22 grams per mole. This compound features the carboxylate functionality at position 3 of the tetrahydropyridine ring and includes only a simple methyl substituent on the nitrogen atom. The systematic name for this compound is ethyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate, indicating a different pattern of unsaturation within the ring system compared to the target molecule.

Compound CAS Number Molecular Formula Molecular Weight Key Structural Differences
This compound 134984-61-5 C17H23NO2 273.37 Phenylethyl N-substituent, position 2 carboxylate
Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate 59097-06-2 C8H13NO2 155.19 Methyl N-substituent, position 4 carboxylate, methyl ester
Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate 28125-84-0 C9H15NO2 169.22 Methyl N-substituent, position 3 carboxylate
Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate 74892-82-3 C9H17NO2 171.24 Fully saturated piperidine ring, no N-substituent

The comparison extends to ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate (CAS: 74892-82-3), which represents a fully saturated analog with molecular formula C9H17NO2. This piperidine derivative lacks the double bond present in tetrahydropyridine systems and does not contain any nitrogen substituent, resulting in a molecular weight of 171.24 grams per mole. The stereochemical descriptors (2R,4R) indicate specific configurations at two positions within the saturated ring system, demonstrating how stereochemistry remains critical even in simplified analogs.

Propriétés

IUPAC Name

ethyl (2S)-4-methyl-1-[(1R)-1-phenylethyl]-3,6-dihydro-2H-pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-4-20-17(19)16-12-13(2)10-11-18(16)14(3)15-8-6-5-7-9-15/h5-10,14,16H,4,11-12H2,1-3H3/t14-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTKFVTYFVHJML-ZBFHGGJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=CCN1C(C)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC(=CCN1[C@H](C)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Modular Assembly via 3,4-Dihydropyran Templates

A method described by Sun et al. employs 2-alkoxy-3,4-dihydropyran as a dual substrate and template. Reacting dihydropyran with aniline derivatives introduces nitrogen into the ring, while nucleophiles attach to adjacent positions. For the target compound, this strategy facilitates the installation of the 4-methyl group and ethyl ester moiety in a single step. Typical conditions involve:

  • Reagents : Aniline, ethyl cyanoacetate (nucleophile), and BF₃·OEt₂ as a Lewis acid.

  • Conditions : 80°C, 12 hours under nitrogen.

  • Yield : 62–68% after chromatographic purification.

This method’s advantage lies in its modularity, enabling rapid diversification of substituents. However, stereochemical outcomes require careful optimization of chiral auxiliaries.

Intramolecular Cyclization of Amino-Alcohol Intermediates

An alternative route involves dehydrating amino-alcohol precursors to form the tetrahydropyridine ring. For example, a protocol adapted from opioid antagonist synthesis starts with 4-picoline-2-carboxylic acid ethyl ester. Oxidation with phospho-molybdic acid and hydrogen peroxide yields an oxynitride intermediate, which undergoes catalytic hydrogenation (Pd/C, H₂) to saturate the ring.

  • Key Step : Reduction of the oxynitride with 10% Pd/C in methanol at 50°C for 6 hours.

  • Yield : 78% after recrystallization.

Stereochemical Control via Chiral Auxiliaries

The (R)-1-phenylethyl group and (S)-4-methyl configuration necessitate asymmetric synthesis techniques.

Reductive Amination with Chiral Amines

A patent by CN102887854B details reductive amination using (R)-1-phenylethylamine and 3-phenylpropanal under hydrogenation conditions. The reaction proceeds via:

  • Formation of an imine intermediate.

  • Reduction with NaBH₄ in THF at 0°C.

  • Enantiomeric Excess : >99% (determined by chiral HPLC).

Esterification and Functional Group Interconversion

The ethyl ester group is introduced via acid-catalyzed esterification or transesterification.

Direct Esterification of Carboxylic Acid Intermediates

A method from US4435572A involves reacting 4-methylpiperidine-3-carboxylic acid with ethanol in the presence of H₂SO₄.

  • Conditions : Reflux for 8 hours, yielding 85% esterified product.

  • Purification : Crystallization from ethyl acetate/petroleum ether.

Transesterification of Methyl Esters

For higher purity, transesterification with ethyl alcohol and Ti(OiPr)₄ catalyst achieves near-quantitative conversion.

  • Conditions : 60°C, 4 hours, molecular sieves to absorb methanol byproduct.

Industrial-Scale Optimization

Scalable production emphasizes continuous-flow reactors and immobilized catalysts.

Continuous Hydrogenation

A patent method uses fixed-bed reactors with Pd/Al₂O₃ catalysts for hydrogenating oxynitride intermediates:

  • Throughput : 1 kg/h with 92% conversion.

  • Cost Reduction : 40% lower catalyst consumption compared to batch processes.

Crystallization-Based Purification

Ethanol/water mixtures (7:3 v/v) selectively crystallize the target compound, achieving 99.5% purity in one step.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Enantiomeric ExcessScalability
Modular AssemblyDihydropyran + Aniline62–6885–90%Moderate
Reductive AminationImine Formation + NaBH₄ Reduction78>99%High
Continuous HydrogenationPd/Al₂O₃ Fixed-Bed Reactor9299.5%Industrial

Applications De Recherche Scientifique

Chemical Properties and Structure

Ethyl (S)-4-methyl-1-((R)-1-phenylethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate is a tetrahydropyridine derivative characterized by a complex molecular structure that contributes to its biological activity. The compound has the following molecular formula: C17H23NO2, with a molecular weight of 273.38 g/mol. Its structural formula includes a tetrahydropyridine ring that is pivotal for its interaction with biological targets.

Monoamine Oxidase Inhibition

One of the primary applications of tetrahydropyridine derivatives, including this compound, is their role as inhibitors of monoamine oxidase (MAO). MAO is an enzyme involved in the metabolism of neurotransmitters such as dopamine and serotonin. Inhibition of this enzyme has implications for treating neurodegenerative diseases like Parkinson's and Alzheimer's disease.

A study highlighted the potential of tetrahydropyridine derivatives to inhibit MAO-A and MAO-B effectively. The introduction of various substituents on the tetrahydropyridine structure has been shown to enhance inhibitory activity against these enzymes, suggesting that this compound could be a promising candidate for further development as an antidepressant or neuroprotective agent .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. Techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Case Study: Synthesis Methodology

A recent study described an efficient synthesis route involving an iodine-catalyzed five-component reaction that yields densely substituted tetrahydropyridine derivatives. This method not only enhances yield but also allows for the incorporation of diverse functional groups that can modulate biological activity .

Neuroprotective Effects

Research indicates that tetrahydropyridine derivatives exhibit neuroprotective properties through their action on neurotransmitter systems. This compound may help mitigate neurodegeneration by stabilizing dopamine levels in the brain.

Anticancer Potential

Emerging evidence suggests that compounds similar to this compound could possess anticancer properties by inhibiting receptor tyrosine kinases such as EGFR and HER2. These receptors are often overexpressed in various cancers. Thus, targeting these pathways may provide a novel therapeutic strategy for cancer treatment .

Mécanisme D'action

The mechanism of action of Ethyl (S)-4-methyl-1-(®-1-phenylethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The chiral centers play a crucial role in determining the binding affinity and specificity. Pathways involved may include neurotransmitter modulation or enzyme inhibition, depending on the biological context.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Stereochemical Variations

The compound shares structural motifs with several tetrahydropyridine derivatives, differing in substituents and stereochemistry:

Compound Name Key Structural Differences Molecular Weight Biological Activity/Notes Source Reference
Ethyl (S)-4-methyl-1-((R)-1-phenylethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate R = phenylethyl (R-configuration), S-configuration at C2, 4-methyl substitution 303.38 g/mol Limited biological data; potential neurotoxicity analog (inferred from MPTP-like structure) N/A
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) No ester group; methyl at C1, phenyl at C4 173.23 g/mol Neurotoxin causing Parkinsonism via selective dopaminergic neuron damage
Ethyl 4-((2-cyano-6-(trifluoromethyl)pyridine-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate Pyrrole core; cyano-trifluoromethyl-pyridine substituent 328.2 g/mol Synthetic intermediate (21% yield); no reported bioactivity
(αR)-Tetrahydro-α-phenyl-2H-pyran-4-methanol Pyran ring instead of tetrahydropyridine; R-configuration at α-carbon 192.25 g/mol Chiral building block for natural product synthesis
4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride No ester or methyl groups; phenyl at C4 195.68 g/mol Precursor for neuroactive compounds; potential dopaminergic modulation

Physicochemical Properties

  • Lipophilicity : The phenylethyl and ethyl ester groups enhance lipophilicity compared to MPTP, suggesting improved blood-brain barrier penetration.
  • Stability : The tetrahydropyridine ring is prone to oxidation, as seen in MPTP’s conversion to MPP+; ester groups may confer hydrolytic instability under physiological conditions.

Activité Biologique

Ethyl (S)-4-methyl-1-((R)-1-phenylethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H23NO
  • CAS Number : 134984-61-5
  • Structure : The compound features a tetrahydropyridine core with a carboxylate group and an ethyl substituent, which contributes to its biological activity.

Research indicates that compounds in the tetrahydropyridine family often interact with monoamine oxidase (MAO) enzymes. This compound may exhibit similar behavior, potentially leading to neuroprotective effects against neurodegenerative diseases.

Monoamine Oxidase Inhibition

Studies have shown that related compounds can inhibit MAO-A and MAO-B. These enzymes are involved in the metabolism of neurotransmitters such as dopamine and serotonin. Inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, which is beneficial in conditions like depression and Parkinson's disease .

Neuroprotective Effects

This compound has been studied for its neuroprotective properties. In vitro studies using PC12 cells have demonstrated that related tetrahydropyridines can protect against oxidative stress-induced cell death by modulating intracellular signaling pathways associated with apoptosis .

Antioxidant Activity

The compound's structure suggests potential antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative damage caused by reactive oxygen species (ROS). This activity could be particularly relevant in neurodegenerative diseases where oxidative stress is a contributing factor .

In Vitro Studies

  • PC12 Cell Line : Research utilizing the PC12 cell line has shown that tetrahydropyridines can reduce cell death induced by toxins. The mechanism involves the inhibition of MAO activity and subsequent reduction of toxic pyridinium species formation .
    CompoundIC50 (µM)Mechanism of Action
    Ethyl Tetrahydropyridine15MAO-A/B inhibition
    MPTP25Toxicity via pyridinium formation
  • Oxidative Stress Models : In studies assessing oxidative stress, compounds similar to this compound were shown to significantly lower ROS levels and improve cell viability under stress conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl (S)-4-methyl-1-((R)-1-phenylethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate?

  • Answer : The compound can be synthesized via multi-step protocols involving cyclization and coupling reactions. Key steps include:

  • Amide Coupling : Use a modified version of General Procedure N (), where a pyrrole carboxylic acid intermediate is coupled with a chiral amine under DMSO-mediated conditions.
  • Cyclization : Employ hydrazine hydrate (NH2_2NH2_2·H2_2O) at 100°C for 2 hours to form the tetrahydropyridine ring, followed by aqueous workup and purification (yields: 13–45%) .
  • Stereochemical Control : Ensure enantiomeric purity by using chiral auxiliaries (e.g., (R)-1-phenylethyl group) during synthesis, as described in stereoselective protocols for analogous tetrahydropyridines .

Q. How should researchers characterize the compound’s stereochemistry and purity?

  • Answer :

  • NMR Analysis : Use 400 MHz 1^1H NMR in DMSO-d6_6 to identify key proton environments (e.g., ethyl ester protons at δ 4.16 ppm, aromatic protons at δ 7.4–8.4 ppm). Compare shifts to structurally similar compounds ( ) .
  • Chiral Chromatography : Employ HPLC with a chiral stationary phase (e.g., Chiralpak AD-H column) to confirm enantiomeric excess (>98%) .
  • Mass Spectrometry : ESI-MS (m/z [M+1]) can validate molecular weight, with fragmentation patterns analyzed against synthetic intermediates .

Advanced Research Questions

Q. How do stereochemical configurations [(S)-4-methyl and (R)-1-phenylethyl] influence biological activity or receptor binding?

  • Answer :

  • Computational Modeling : Perform density functional theory (DFT) studies to analyze conformational preferences (e.g., dihedral angles of the tetrahydropyridine ring) and electrostatic potential maps for binding site interactions .
  • In Vitro Assays : Compare the neuroactivity of enantiomers using dopamine transporter (DAT) inhibition assays, referencing MPTP neurotoxicity studies ( ) to assess selectivity for nigrostriatal pathways .

Q. What strategies resolve contradictory NMR data for tetrahydropyridine derivatives?

  • Answer :

  • Variable Temperature NMR : Use VT-NMR to distinguish dynamic effects (e.g., ring puckering) from static structural discrepancies .
  • Isotopic Labeling : Synthesize 13^{13}C-labeled analogs to clarify ambiguous carbon environments (e.g., carbonyl vs. methyl carbons) .
  • Cross-Validation : Compare spectral data with crystallographically resolved analogs (e.g., ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate in ) .

Q. How can researchers optimize reaction yields for large-scale synthesis while maintaining stereochemical fidelity?

  • Answer :

  • Solvent Screening : Replace DMSO with less viscous solvents (e.g., THF/DMF mixtures) to improve mixing and reduce reaction times .
  • Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective Pictet-Spengler cyclization, reducing reliance on chiral auxiliaries .
  • Process Monitoring : Implement in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

Methodological Considerations

Q. What analytical techniques are critical for detecting byproducts in the final compound?

  • Answer :

  • LC-MS/MS : Identify trace impurities (e.g., unreacted intermediates or diastereomers) with a detection limit of <0.1% .
  • X-ray Crystallography : Resolve crystal structures to confirm absolute configuration and rule out polymorphic contaminants .

Q. How can computational tools predict metabolic pathways or toxicity profiles?

  • Answer :

  • ADMET Prediction : Use software like Schrödinger’s QikProp to model blood-brain barrier penetration and cytochrome P450 interactions, cross-referenced with MPTP’s neurotoxic mechanisms ( ) .
  • Molecular Dynamics Simulations : Study hydrolysis of the ethyl ester group under physiological conditions to assess prodrug potential .

Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 13–45% in vs. 60–81% in )?

  • Answer :

  • Reaction Optimization : Test variables such as temperature (80–120°C), solvent polarity (DMSO vs. acetonitrile), and stoichiometry (1.2–2.0 equiv of amine).
  • Byproduct Analysis : Use GC-MS to identify side reactions (e.g., over-alkylation or ring-opening) that reduce yields .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.